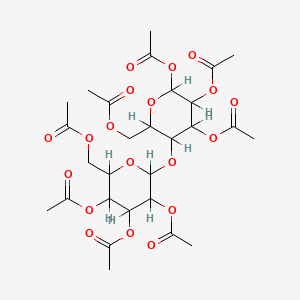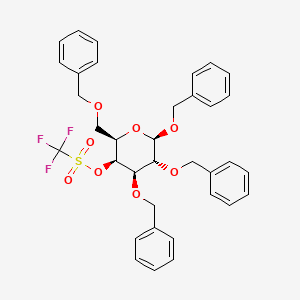
Zinc hypoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used in the synthesis of zinc oxide and zinc ferrite, which are valuable in various industrial processes . The compound is known for its amphoteric nature, meaning it can react with both acids and bases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc hypoxide can be prepared through various methods, including wet processes and electrochemical methods. One common approach involves the ammonia leaching of this compound, followed by the removal of impurities through constant potential electrodeposition . The purified solution is then evaporated to obtain basic zinc carbonate, which is subsequently calcined to produce zinc oxide .
Industrial Production Methods: In industrial settings, this compound is often treated using acid, alkaline, or ammonia leaching methods. These processes are tailored based on the composition and zinc content of the hypoxide from different sources . The treatment typically involves adjusting the experimental program according to the actual analysis results to achieve targeted outcomes.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc hypoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form zinc oxide or reduced to produce zinc metal .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form zinc oxide.
Reduction: It can be reduced using reducing agents such as hydrogen gas to yield zinc metal.
Substitution: this compound can react with acids or bases to form different zinc compounds, such as zinc hydroxide or zinc carbonate.
Major Products: The primary products formed from these reactions include zinc oxide, zinc metal, and various zinc salts, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Zinc hypoxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Wirkmechanismus
The mechanism of action of zinc hypoxide involves its ability to undergo various chemical transformations, leading to the formation of zinc oxide and other zinc compounds. These transformations are facilitated by the compound’s amphoteric nature, allowing it to react with both acids and bases . The molecular targets and pathways involved in these reactions include the formation of zincate ions and the subsequent precipitation of zinc hydroxide or zinc carbonate .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
107893-14-1 |
|---|---|
Molekularformel |
H2O2Zn |
Molekulargewicht |
99.4038 |
Synonyme |
Zinc hypoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


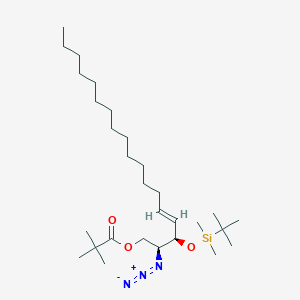
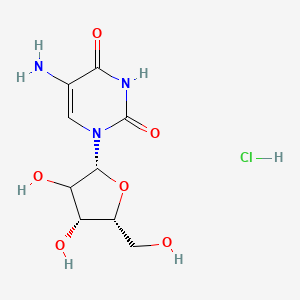

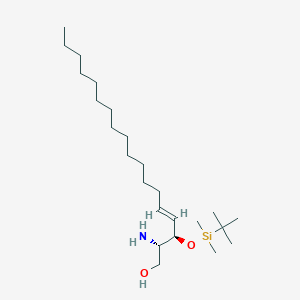
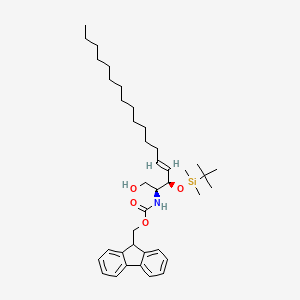
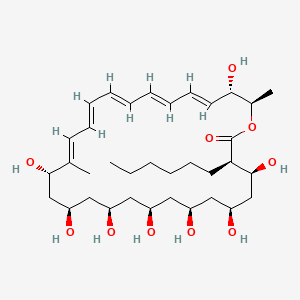
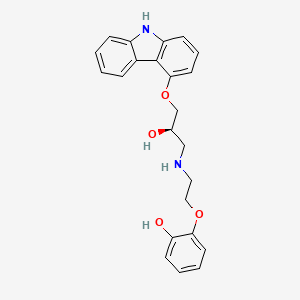
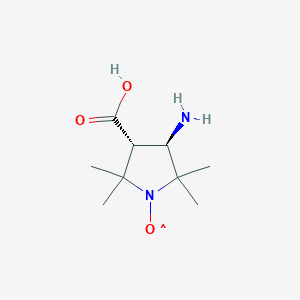
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)

